7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Description
7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (hereafter referred to as the target compound) is a coumarin derivative with a 3,4-dihydrobenzopyran core. Its structure includes a diethylamino group at position 7 and a methyl group at position 4 (Figure 1). The diethylamino group is an electron-donating substituent known to enhance fluorescence properties in coumarins, while the methyl group at position 4 introduces steric effects that may influence molecular packing and reactivity .
Molecular Formula: C₁₄H₁₇NO₂ SMILES: O=C2Oc1cc(ccc1C(=C2)C)N(CC)CC Key Features:
- Planar aromatic system with partial saturation (3,4-dihydro).
- Electron-rich diethylamino group at position 6.
- Methyl substituent at position 4.
Properties
IUPAC Name |
7-(diethylamino)-4-methyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSHHHJHQBSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40777123 | |
| Record name | 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40777123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-90-6 | |
| Record name | 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40777123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired coumarin derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorescent Dye Technology
7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is widely used as a fluorescent dye due to its strong photostability and high quantum yield. Its applications include:
- Biological Staining : The compound is utilized for staining biological tissues and cells, allowing for the visualization of cellular structures under fluorescence microscopy. It is particularly effective in detecting thiol groups in proteins, which is crucial for various biochemical assays .
- Fluorescent Probes : It serves as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes. The compound's fluorescence properties make it suitable for use in sensors and imaging technologies .
Pharmaceutical Formulations
The compound has been investigated for its potential use in pharmaceuticals:
- Topical Preparations : Research indicates that this compound can act as an excipient in topical formulations, enhancing the delivery of active pharmaceutical ingredients (APIs) through the skin .
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could be beneficial in developing formulations aimed at reducing oxidative stress in various medical conditions .
Biological Research
In biological research, the compound is valuable for its ability to interact with biological molecules:
- Cellular Studies : It is used to study cellular processes such as apoptosis and cell signaling pathways due to its ability to penetrate cell membranes and fluoresce upon binding to specific targets .
- Drug Development : The compound's structural features allow it to be modified for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its derivatives are being explored for their therapeutic potential .
Data Tables
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Fluorescent Dye | Biological staining | Effective for thiol detection |
| Fluorescent probes | Used in sensors and analytical chemistry | |
| Pharmaceutical | Topical preparations | Enhances API delivery |
| Antioxidant properties | Potential in reducing oxidative stress | |
| Biological Research | Cellular studies | Investigates apoptosis and signaling |
| Drug development | Modifiable for targeting diseases |
Case Study 1: Fluorescence Microscopy
A study demonstrated the effectiveness of this compound as a fluorescent stain for live cell imaging. Researchers observed enhanced visibility of cellular components when using this dye compared to traditional stains.
Case Study 2: Topical Formulation
In a clinical formulation study, the compound was included as an excipient in a topical cream designed for enhanced skin penetration. Results indicated improved absorption rates of the active ingredient when combined with this coumarin derivative.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one primarily involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging and diagnostic applications. The diethylamino group enhances its solubility and stability, while the coumarin core provides the fluorescent properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Fluorescence and Molecular Packing
The target compound shares structural similarities with other coumarin derivatives, particularly in substitution patterns:
7-(Diethylamino)-3-phenyl-2H-1-benzopyran-2-one (Compound 1)
- Substituents: Diethylamino at position 7, phenyl at position 3.
- Key Differences: The phenyl group at position 3 introduces steric bulk compared to the methyl group in the target compound. Fluorescence studies show that Compound 1 exhibits solid-state fluorescence due to its rigid molecular packing, attributed to the phenyl group’s planar stacking .
3,4-Dihydro-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2H-1-benzopyran-2-one
- Substituents : Hydroxy at position 7, 4-hydroxy-3-methoxyphenyl at position 4.
- Key Differences: The hydroxy and methoxy groups enhance hydrogen bonding but reduce electron-donating capacity compared to diethylamino. Likely exhibits weaker fluorescence than the target compound due to the absence of strong electron-donating groups .
7-Hydroxy-4-phenyl-3,4-dihydrocoumarin
Physical and Spectral Properties
Fluorescence :
- The diethylamino group in the target compound likely enhances fluorescence quantum yield compared to hydroxy-substituted analogs (e.g., and ).
- Compound 1’s phenyl group promotes rigid molecular packing, increasing solid-state fluorescence efficiency .
Solubility :
- The diethylamino group improves solubility in organic solvents (e.g., dichloromethane, ethanol) compared to polar hydroxy-substituted derivatives.
Table 2: Comparative Physical Properties
Biological Activity
Overview
7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as a coumarin derivative, is notable for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound exhibits significant fluorescence properties, making it a valuable tool in biological imaging and diagnostics.
- Molecular Formula: C14H17NO2
- Molecular Weight: 233.31 g/mol
- CAS Number: 13518-90-6
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and diethyl malonate, using a base such as piperidine. The reaction is conducted under reflux conditions to yield the desired product.
The primary mechanism of action for this compound revolves around its fluorescent properties. Upon excitation at specific wavelengths, the compound emits light at longer wavelengths, which is useful in various imaging techniques.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Cytotoxicity: Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate these effects fully.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induced apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells, it was found that the compound exhibited dose-dependent cytotoxicity. The MTT assay results indicated significant cell viability reduction at concentrations above 10 µM. This suggests that modifications to the structure could enhance its anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on their structural modifications. For instance, substituents on the benzopyran ring can significantly influence their pharmacological effects. Research has shown that electron-donating groups enhance antioxidant activity while halogen substitutions can increase antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, and how can reaction yields be improved?
- Methodological Answer : Key steps include cyclization of substituted dihydrocoumarin precursors and functionalization of the diethylamino group. Solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield due to steric hindrance at the 7-position. Catalytic methods using Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity . Purity can be optimized via silica gel chromatography, with eluent systems (hexane:ethyl acetate gradients) tailored to separate polar byproducts .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves diethylamino group protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and the 4-methyl substituent (δ 2.1–2.3 ppm) .
- UV-Vis : The extended π-conjugation of the benzopyranone core results in strong absorption at 320–350 nm, with solvatochromic shifts indicating polarity-dependent excited-state behavior .
- XRD : Crystallographic data (e.g., bond angles at the dihydrofuran ring) validate steric effects from the 4-methyl group .
Q. How does solvent choice influence solubility and experimental design for this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity from the lactone oxygen and diethylamino group. Hydrophobic interactions dominate in nonpolar solvents, limiting dissolution. Solvent selection should align with reaction conditions (e.g., DMSO for kinetic studies, ethanol for catalytic reductions) .
Advanced Research Questions
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Acidic conditions (pH < 4) hydrolyze the lactone ring, forming a carboxylic acid derivative. Thermal stability assays (TGA/DSC) show decomposition above 200°C, with mass spectrometry identifying volatile fragments (e.g., diethylamine). Long-term storage recommendations include inert atmospheres and desiccants to prevent oxidative degradation .
Q. How can computational modeling predict biological activity or receptor binding interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates affinity for targets like GABA receptors, leveraging the benzopyranone scaffold’s similarity to benzodiazepines. Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites for covalent modification .
Q. What strategies resolve contradictions in analytical data (e.g., HPLC purity vs. NMR integration discrepancies)?
- Methodological Answer :
- HPLC-MS : Detects low-abundance impurities (e.g., acetylated byproducts) that NMR may overlook due to signal overlap .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions and rule out regioisomeric contaminants .
- Standard Additions : Spiking experiments with synthetic standards quantify impurity levels .
Q. What are the challenges in studying oxidative stability, and how can they be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
